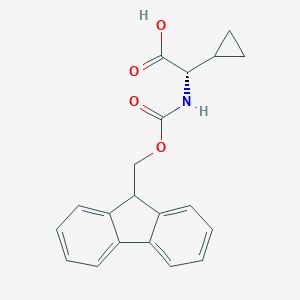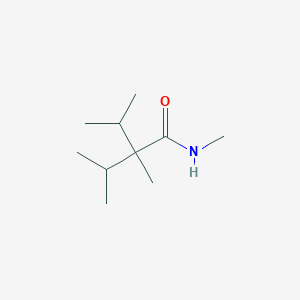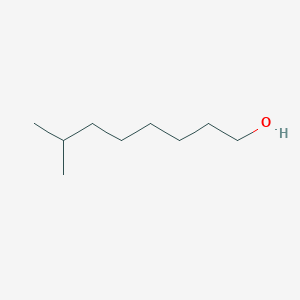
3,6-Dihidro-4-metil-2H-pirano
Descripción general
Descripción
3,6-Dihydro-4-methyl-2H-pyran is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-Dihydro-4-methyl-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dihydro-4-methyl-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos
3,6-Dihidro-4-metil-2H-pirano: es un intermedio valioso en la síntesis de diversos compuestos heterocíclicos. Su reactividad permite la construcción de arquitecturas moleculares complejas que se encuentran en muchos productos naturales y productos farmacéuticos. El anillo 2H-pirano, en particular, es un motivo estructural común en numerosas moléculas bioactivas .
Estudios de Isomería de Valencia
El compuesto se utiliza para estudiar la isomería de valencia, un fenómeno en el que los isómeros comparten la misma fórmula molecular pero tienen diferente conectividad de átomos. Comprender los factores fisicoquímicos que afectan la isomería de valencia puede conducir al desarrollo de nuevos métodos sintéticos y estrategias de estabilización para intermedios reactivos .
Investigación de Propiedades Antioxidantes
Los derivados del 2H-pirano, como This compound, se estudian por sus propiedades antioxidantes. Estos compuestos pueden eliminar radicales libres, lo cual es crucial para prevenir enfermedades relacionadas con el estrés oxidativo. La investigación en esta área contribuye al desarrollo de nuevos antioxidantes para la preservación de alimentos y productos farmacéuticos .
Química Agrícola
En química agrícola, los derivados de This compound se exploran por su posible uso como agentes insecticidas. La síntesis de espiroheterociclos con heterosistemas fusionados puede conducir al desarrollo de nuevos insecticidas más efectivos .
Aplicaciones Farmacéuticas
Este compuesto también se utiliza en la industria farmacéutica para la síntesis de diversos fármacos. Por ejemplo, se ha utilizado como reactivo de partida en la síntesis estereoselectiva de antibióticos como la kasugamicina, que es importante para el tratamiento de infecciones bacterianas .
Ciencia de Materiales
En la ciencia de los materiales, el estudio de los derivados del 2H-pirano puede conducir al desarrollo de nuevos materiales orgánicos con propiedades únicas. Estos materiales pueden utilizarse en una variedad de aplicaciones, incluyendo electrónica orgánica y fotónica .
Safety and Hazards
Mecanismo De Acción
Target of Action
3,6-Dihydro-4-methyl-2H-pyran is a heterocyclic compound . . It’s worth noting that pyran derivatives have been associated with a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
Mode of Action
It’s known that the pyran ring is a common structural motif in many biologically active compounds . The interaction of these compounds with their targets often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Pyran derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities . For instance, some pyran derivatives have been found to inhibit key enzymes in the biosynthesis of essential biomolecules, thereby affecting the growth and proliferation of cells .
Result of Action
Given the broad spectrum of biological activities associated with pyran derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of this compound .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3,6-Dihydro-4-methyl-2H-pyran are not well-studied. It is known that pyran compounds can interact with various biomolecules. For example, some pyran derivatives have been found to exhibit antioxidant properties .
Cellular Effects
Some pyran derivatives have been found to exhibit antioxidant properties, which can influence cellular function by protecting cells from oxidative stress .
Molecular Mechanism
It is known that the structure of pyran compounds can influence their reactivity and interactions with other molecules .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of pyran compounds can be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of 3,6-Dihydro-4-methyl-2H-pyran at different dosages in animal models have not been studied. It is known that the effects of pyran compounds can vary with dosage .
Metabolic Pathways
It is known that pyran compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that the transport and distribution of pyran compounds can be influenced by factors such as their lipophilicity and the presence of transport proteins .
Subcellular Localization
It is known that the subcellular localization of pyran compounds can be influenced by factors such as their lipophilicity and the presence of targeting signals .
Propiedades
IUPAC Name |
4-methyl-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h2H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGPYWUIWWYUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167501 | |
| Record name | 3,6-Dihydro-4-methyl-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16302-35-5 | |
| Record name | 3,6-Dihydro-4-methyl-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16302-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dihydro-4-methyl-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016302355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydro-4-methyl-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-4-methyl-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-DIHYDRO-4-METHYL-2H-PYRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5QBA6SSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the key reactions 3,6-dihydro-4-methyl-2H-pyran is known to undergo?
A1: 3,6-Dihydro-4-methyl-2H-pyran serves as a valuable starting material in organic synthesis. Research highlights its reactivity with carbenoids [, ] and in Friedel-Crafts reactions with phenols [, ]. These reactions provide access to structurally diverse compounds, including strained oxatricycloheptanes [, ] and key intermediates for synthesizing α-tocopherol (vitamin E) [].
Q2: How does the presence of the oxygen atom in the pyran ring influence the reactivity of 3,6-dihydro-4-methyl-2H-pyran?
A2: The oxygen atom plays a crucial role in directing the stereoselectivity of reactions involving 3,6-dihydro-4-methyl-2H-pyran. For instance, in carbenoid additions, the lithium atom of the carbenoid coordinates with the electron-rich oxygen atom of the pyran ring []. This interaction influences the approach of the carbenoid and leads to preferential formation of specific stereoisomers.
Q3: Can you elaborate on the Friedel-Crafts reaction of 3,6-dihydro-4-methyl-2H-pyran with phenols and its significance?
A3: The Friedel-Crafts alkylation of phenols with 3,6-dihydro-4-methyl-2H-pyran provides a convenient route to introduce a substituted chroman moiety. This reaction is particularly important for synthesizing vitamin E and its analogs [, ]. For example, reacting 3,6-dihydro-4-methyl-2H-pyran with 2,3,5-trimethylhydroquinone yields a crucial intermediate for α-tocopherol synthesis [].
Q4: What are the potential applications of the strained oxatricycloheptanes formed from the reaction of 3,6-dihydro-4-methyl-2H-pyran with dibromocarbene?
A4: While the research primarily focuses on the synthetic methodology and understanding the reaction mechanism [, ], the formation of strained oxatricycloheptanes presents opportunities for further investigation. These unique structures could possess interesting biological activities or serve as building blocks for more complex molecules in drug discovery or materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[Chloro(dideuterio)methyl]-4-fluorobenzene](/img/structure/B36288.png)


![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B36296.png)






